molecular formula C10H9FO5 B13913253 Dimethyl 3-fluoro-4-hydroxyphthalate

Dimethyl 3-fluoro-4-hydroxyphthalate

Cat. No.: B13913253
M. Wt: 228.17 g/mol
InChI Key: LOQGTBBBMDMTDG-UHFFFAOYSA-N
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Description

Dimethyl 3-fluoro-4-hydroxyphthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid This compound is characterized by the presence of a fluorine atom and a hydroxyl group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-fluoro-4-hydroxyphthalate typically involves the esterification of 3-fluoro-4-hydroxyphthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-fluoro-4-hydroxyphthalate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl 3-fluoro-4-hydroxyphthalate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 3-fluoro-4-hydroxyphthalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

  • Dimethyl 4-hydroxyphthalate
  • Dimethyl 3-hydroxyphthalate
  • Dimethyl 3-fluorophthalate

Comparison: Dimethyl 3-fluoro-4-hydroxyphthalate is unique due to the presence of both a fluorine atom and a hydroxyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it more reactive and versatile compared to its analogs. The fluorine atom enhances its stability and lipophilicity, while the hydroxyl group increases its solubility and reactivity .

Properties

Molecular Formula

C10H9FO5

Molecular Weight

228.17 g/mol

IUPAC Name

dimethyl 3-fluoro-4-hydroxybenzene-1,2-dicarboxylate

InChI

InChI=1S/C10H9FO5/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4,12H,1-2H3

InChI Key

LOQGTBBBMDMTDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)F)C(=O)OC

Origin of Product

United States

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